molecular formula C15H16N2O3 B12888880 Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate CAS No. 61544-59-0

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate

Cat. No.: B12888880
CAS No.: 61544-59-0
M. Wt: 272.30 g/mol
InChI Key: UHMFMJFUFFYEPF-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This compound belongs to the class of aryl compounds and is characterized by the presence of a pyrrole ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate typically involves the acylation of 3-amino-4-methyl-5-(1H-pyrrol-1-yl)benzoic acid with acetic anhydride, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the pyrrole moiety.

Scientific Research Applications

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate is unique due to its specific structural features, such as the acetamido group and the methyl substitution on the aromatic ring. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

61544-59-0

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 3-acetamido-4-methyl-5-pyrrol-1-ylbenzoate

InChI

InChI=1S/C15H16N2O3/c1-10-13(16-11(2)18)8-12(15(19)20-3)9-14(10)17-6-4-5-7-17/h4-9H,1-3H3,(H,16,18)

InChI Key

UHMFMJFUFFYEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N2C=CC=C2)C(=O)OC)NC(=O)C

Origin of Product

United States

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